molecular formula C16H21N3O3 B3865166 N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

Cat. No.: B3865166
M. Wt: 303.36 g/mol
InChI Key: BPOVMUPLLNDLOI-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenyl group, and an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide typically involves the reaction of cyclohexylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalic acid dihydrazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-cyclohexyl-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which are studied for their catalytic properties.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide: This compound has a similar structure but with a propan-2-yl group instead of a methoxy group.

    Oxamide: A simpler compound with the formula (CONH2)2, used as a starting material for various derivatives.

    N-cyclohexyl-N’-[(E)-(4-iodophenyl)methylideneamino]oxamide: Similar structure with an iodine atom, used in different chemical applications.

Uniqueness

N-cyclohexyl-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-22-14-9-7-12(8-10-14)11-17-19-16(21)15(20)18-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,20)(H,19,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOVMUPLLNDLOI-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
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N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
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N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
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N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Reactant of Route 5
N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Reactant of Route 6
N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

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